Xemilofiban hydrochloride

GPIIb/IIIa receptor occupancy monoclonal antibody discrimination platelet pharmacology

Research protocols requiring discrimination between total and ligand-occupied GPIIb/IIIa pools demand a probe with validated selectivity. Xemilofiban hydrochloride (SC-54684A) uniquely displaces Mab2 (4F8) without affecting Mab1 (LYP18), enabling independent receptor occupancy quantification (active metabolite IC50 0.22±0.06 μmol/L). A single 20 mg oral dose reduces Mab2-detectable sites from ~37,930 to ~8,318 per platelet within 6 h. • Mab2-selective displacement for occupancy-readout assays • Extensive PK/PD parameters: F=21.3%, t1/2=6.5 h; dose-response data from ORBIT (n=549) & EXCITE (n=7,232) trials • Key reference for fiban-induced immune thrombocytopenia mechanistic studies (82% antibody detection rate in suspected cases) • Crystalline HCl salt with published XRPD (CN104230758A) for formulation & polymorphism research.

Molecular Formula C18H23ClN4O4
Molecular Weight 394.9 g/mol
CAS No. 156586-91-3
Cat. No. B1683333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXemilofiban hydrochloride
CAS156586-91-3
SynonymsXemilofiban hydrochloride;  SC-54684A;  SC 54684A;  SC54684A.
Molecular FormulaC18H23ClN4O4
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N.Cl
InChIInChI=1S/C18H22N4O4.ClH/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20;/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24);1H/t13-;/m1./s1
InChIKeyJTZJXWLQRZUDFJ-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xemilofiban Hydrochloride: Oral GPIIb/IIIa Antagonist Prodrug


Xemilofiban hydrochloride (CAS 156586-91-3; also SC-54684A) is the hydrochloride salt of an orally active ethyl ester prodrug belonging to the glycoprotein IIb/IIIa (GPIIb/IIIa; integrin αIIbβ3) antagonist class [1]. Originally developed by Searle/Monsanto and later licensed to VDDI Pharmaceuticals, xemilofiban is converted in vivo to the active acid metabolite SC-54701 (SC-54701A), a synthetic non-peptide mimetic of the RGDF tetrapeptide sequence [2]. It was evaluated in large-scale phase III clinical trials (EXCITE, n=7,232; ORBIT, n=549) for the prevention of thrombotic complications following percutaneous coronary intervention [3]. Although clinical development was discontinued due to lack of significant benefit, xemilofiban remains one of the most extensively pharmacologically characterized oral GPIIb/IIIa antagonists and serves as a reference compound for research on oral antiplatelet pharmacology, receptor occupancy dynamics, and fiban-induced immune thrombocytopenia mechanisms.

Xemilofiban Hydrochloride: Why Oral GPIIb/IIIa Antagonists Differ


Oral GPIIb/IIIa antagonists constitute a class of prodrugs—including xemilofiban, orbofiban, sibrafiban, and lotrafiban—that share a common receptor target but diverge substantially in prodrug activation kinetics, oral bioavailability, half-life, active metabolite potency, and clinical safety profiles [1]. Within the class, bioavailability ranges from approximately 9% to 28%, half-lives span roughly 2 to 18 hours, and metabolic pathways differ [2]. Furthermore, xemilofiban exhibits a unique binding mode at the GPIIb/IIIa receptor, quantitatively distinguishable from the monoclonal antibody abciximab and the cyclic peptide eptifibatide using discriminatory monoclonal antibody probes [3]. Critically, the entire oral fiban class was associated with a statistically significant 31–37% increase in mortality in a pooled meta-analysis of 33,326 patients, but the magnitude and nature of adverse events (including immune-mediated thrombocytopenia) differ between individual agents [4]. These pharmacological and clinical divergences mean that substituting one oral GPIIb/IIIa antagonist for another—or for an intravenous agent—without explicit comparative data introduces risks of misinterpretation in research and misalignment in procurement. The quantitative evidence below delineates where xemilofiban hydrochloride holds verifiable differentiation.

Xemilofiban Hydrochloride: Quantitative Evidence Guide


GPIIb/IIIa Receptor Binding Mode: Mab1/Mab2 Antibody Discrimination

Xemilofiban's active metabolite (SC-57101A/SC-54701) displays a binding mode at the GPIIb/IIIa receptor that is mechanistically distinct from both abciximab (monoclonal antibody) and eptifibatide (cyclic heptapeptide). Using two discriminatory monoclonal antibodies—Mab1 (LYP18, complex-specific) and Mab2 (4F8, β3 subunit-specific)—SC-57101A inhibited Mab2 binding with an IC50 of 0.22±0.06 μmol/L but did not inhibit Mab1 binding. In contrast, abciximab inhibited Mab1 binding (IC50 0.85±0.1 μg/mL) but not Mab2 binding, while eptifibatide also inhibited Mab2 binding (IC50 0.35±0.14 μmol/L) but with approximately 1.6-fold lower molar potency than SC-57101A [1]. In patients receiving a single 20 mg oral dose of xemilofiban, Mab2-detectable receptor sites decreased from 37,930±2,061 to 8,318±870 sites per platelet at 6 hours post-dose (P<0.0001), corresponding to ADP-induced platelet aggregation falling to 3±3% of baseline [1]. The differential Mab1/Mab2 displacement profile is corroborated by a separate study showing that the active metabolite SC-54701 inhibited mAb2 binding with an IC50 of 0.5±0.1×10⁻⁸ M (5±1 nM) in whole blood [2].

GPIIb/IIIa receptor occupancy monoclonal antibody discrimination platelet pharmacology binding mode

Pharmacokinetic Differentiation: Oral vs Intravenous GPIIb/IIIa Antagonists

Xemilofiban hydrochloride (SC-54684A) is an orally administered ethyl ester prodrug that is rapidly converted in vivo to the active acid metabolite SC-54701. Unlike the intravenous GPIIb/IIIa antagonists abciximab, eptifibatide, and tirofiban—which require parenteral administration and produce immediate but transient receptor blockade—xemilofiban was designed for chronic oral dosing. In dogs, oral systemic activity of the active moiety was approximately 20%, with systemic availability of the active moiety reaching 62% after combined oral and intravenous prodrug administration, and the active metabolite exhibited a terminal half-life of 6.5 hours [1]. The prodrug itself (SC-54684A) demonstrated an oral bioavailability of 21.3% in dogs, which compared favorably with other oral GPIIb/IIIa inhibitors that entered development, whose bioavailabilities ranged from 9% to 25% [2]. In humans, the ethyl ester prodrug is converted to SC-54701, which exhibits an IC50 of 0.035 μmol/L (35 nM) for GPIIb/IIIa receptor inhibition [3]. In vitro, the active metabolite inhibited ¹²⁵I-fibrinogen binding to activated human platelets with an IC50 of 1.0×10⁻⁸ M and inhibited platelet aggregation in platelet-rich plasma with IC50 values of 3–7×10⁻⁸ mol/L [1].

oral bioavailability prodrug pharmacokinetics GPIIb/IIIa antagonist SC-54701

Platelet Aggregation Inhibition: Dose-Response and Duration

Xemilofiban produced rapid, dose-dependent, and sustained inhibition of ex vivo platelet aggregation in multiple randomized, placebo-controlled trials. In the first dose-ranging trial of 170 patients after coronary stent deployment, oral xemilofiban at doses ≥10 mg BID achieved ≥50% inhibition of platelet aggregation in response to both 20 μmol/L ADP and 4 μg/mL collagen, with a duration of inhibition of 8 to 10 hours after dosing [1]. In the pilot study of 30 patients with unstable angina undergoing PCI, ADP-induced platelet aggregation at 2 hours post-dose was 15%, 8%, and 11% (at initial dose, week 2, and week 4, respectively) in the xemilofiban group vs 80%, 68%, and 69% in the placebo group [2]. The larger ORBIT trial (n=549) confirmed that four-week therapy with xemilofiban inhibited platelet aggregation by 50–80% with peak inhibition levels similar at days 14 and 28, demonstrating no tachyphylaxis [3]. The active metabolite SC-54701 was characterized as a potent inhibitor of GPIIb/IIIa with an IC50 of 35 nM [4]. However, a critical pharmacodynamic limitation was documented: trough inhibition of platelet aggregation before the next scheduled dose fell to only 24–45% on days 60 and 180 of chronic therapy, in contrast to continuous intravenous GPIIb/IIIa infusion which maintains consistent receptor blockade throughout the dosing interval [5].

platelet aggregation inhibition dose-response ADP-induced aggregation pharmacodynamics

EXCITE Trial Outcomes and Oral GPIIb/IIIa Mortality Signal

The phase III EXCITE trial (Evaluation of Oral Xemilofiban in Controlling Thrombotic Events) was a prospective, double-blind, randomized, placebo-controlled study enrolling 7,232 patients undergoing percutaneous coronary revascularization across 412 centers worldwide [1]. Patients received xemilofiban 20 mg orally 30–90 minutes pre-procedure followed by maintenance doses of 10 mg or 20 mg TID for up to 182 days. The primary composite endpoint of death, nonfatal myocardial infarction, or urgent revascularization at 182 days occurred in 12.7% of patients receiving 20 mg xemilofiban vs 13.5% receiving placebo (P=0.36), and 13.9% for the 10 mg group (P=0.82 vs placebo) [1]. These results stand in marked contrast to the landmark EPIC trial of intravenous abciximab, which demonstrated a 35% reduction in acute ischemic events with bolus-plus-infusion therapy [2]. A subsequent meta-analysis of all four large-scale phase III oral GPIIb/IIIa trials (EXCITE, OPUS-TIMI 16, SYMPHONY, and SYMPHONY 2), encompassing 33,326 patients, revealed a consistent and statistically significant increase in mortality with oral GPIIb/IIIa therapy (OR 1.37; 95% CI 1.13–1.66; P=0.001) [3]. This mortality signal was consistent across all three oral agents tested (xemilofiban, orbofiban, sibrafiban) and was independent of aspirin coadministration. These data collectively demonstrate that oral GPIIb/IIIa antagonism, despite potent pharmacodynamic platelet inhibition, does not translate to clinical benefit and may carry prothrombotic or toxic liabilities [3]. Consequently, xemilofiban is no longer in clinical development and is suitable exclusively as a research reagent.

EXCITE trial clinical outcomes oral GPIIb/IIIa mortality thrombotic events

Fiban-Specific Immune Thrombocytopenia: Risk Profile

Acute thrombocytopenia is a recognized adverse effect of GPIIb/IIIa antagonists, but the oral fibans (xemilofiban and orbofiban) display a distinct immune etiology compared with abciximab. In a pooled analysis of 18,845 patients treated with xemilofiban or orbofiban across clinical trials, a blinded review panel classified 73 patients (0.39%) as having 'possible fiban-induced thrombocytopenia,' with a significant association between drug exposure and this classification (P<0.001) [1]. Among 34 archived serum samples from these patients, 28 (82%) contained fiban-dependent antibodies specific for GPIIb/IIIa, whereas no such antibodies were detected in 61 drug-treated patients not classified as thrombocytopenic (P<0.001) [1]. This contrasts with abciximab-induced thrombocytopenia, which is typically acute, severe (platelet count <20,000/μL), and occurs in approximately 0.5–1% of patients on first exposure, often without pre-existing drug-dependent antibodies [2]. In the EXCITE trial, clinically significant hemorrhagic complications and thrombocytopenia were described as infrequent, but periprocedural bleeding was associated with increased long-term mortality [3]. The antibody-mediated mechanism identified for fibans suggests that xemilofiban can serve as a specific research tool for investigating drug-induced immune thrombocytopenia mediated through the GPIIb/IIIa receptor.

immune thrombocytopenia drug-dependent antibodies fiban GPIIb/IIIa inhibitor safety

Stable Hydrochloride Crystal Form: XRPD Characterization

Xemilofiban hydrochloride (CAS 156586-91-3) is distinguished from the free base form (CAS 149820-74-6) by its specific crystalline solid-state form, which has been characterized and patented (CN104230758A) for improved manufacturing and formulation properties [1]. The patent describes a stable crystal form of xemilofiban hydrochloride with defined X-ray powder diffraction (XRPD) peaks, enabling reproducible identification and quality control of the solid material. The hydrochloride salt form enhances aqueous solubility compared with the free base, which is critical for both in vitro assay preparation and in vivo formulation [2]. The hydrochloride salt (SC-54684A) has a molecular weight of 394.85 g/mol (molecular formula C₁₈H₂₃ClN₄O₄) and is typically supplied as a white to off-white crystalline powder, stable under standard storage conditions (powder: −20°C for 3 years; in solvent: −80°C for 1 year) [3]. This crystallographically defined hydrochloride form provides procurement advantages over less-characterized oral fibans (e.g., orbofiban, sibrafiban) by enabling lot-to-lot consistency verification through XRPD and ensuring the compound is received in its intended solid-state form for reproducible experimental results.

crystal form XRPD hydrochloride salt solid-state characterization procurement quality

Xemilofiban Hydrochloride: Research Applications


GPIIb/IIIa Receptor Occupancy: Mab1/Mab2 Binding Mode Studies

Xemilofiban hydrochloride is uniquely suited for research protocols that require pharmacological discrimination between total and ligand-occupied GPIIb/IIIa receptor pools. As demonstrated by Quinn et al., the active metabolite SC-54701 selectively displaces Mab2 (4F8) binding without affecting Mab1 (LYP18) binding, enabling researchers to quantify receptor occupancy independently of total receptor number [1]. This Mab2-selective displacement, with an IC50 of 0.22±0.06 μmol/L, contrasts with abciximab which displaces only Mab1, making xemilofiban the preferred small-molecule probe for experiments requiring Mab2-based occupancy readouts. In vivo, a single 20 mg oral dose reduces Mab2-detectable sites from ~37,930 to ~8,318 per platelet within 6 hours, providing a robust pharmacodynamic window for occupancy-response studies [1]. This application is directly relevant to laboratories investigating GPIIb/IIIa receptor trafficking, internalization, and recycling under conditions of chronic antagonism.

Oral Prodrug PK/PD Modeling and Simulation

Xemilofiban offers one of the most extensively published PK/PD datasets among oral GPIIb/IIIa antagonists, making it an ideal reference compound for computational pharmacometric modeling. Key parameters include oral bioavailability of 21.3% in dogs, active metabolite half-life of 6.5 hours, peak platelet inhibition of 50–80% at doses ≥10 mg BID, and trough inhibition of 24–45% at steady state [2]. The rich dose-response data from the ORBIT (n=549) and EXCITE (n=7,232) trials enable construction of population PK/PD models linking plasma concentrations of SC-54701 to ex vivo platelet aggregation inhibition [3]. The well-documented trough coverage deficit (only 24–45% inhibition pre-dose on days 60–180) provides a quantitative benchmark for modeling the relationship between dosing interval, receptor occupancy, and clinical outcomes—a dataset not available for most other oral fibans, which were discontinued earlier in development [4].

Immune Thrombocytopenia Mechanisms: Fiban-Dependent Antibody Studies

The definitive demonstration that xemilofiban (and orbofiban) can elicit fiban-dependent antibodies against GPIIb/IIIa—present in 82% of sera from patients with possible fiban-induced thrombocytopenia—establishes xemilofiban as a key reagent for studying drug-induced immune thrombocytopenia (DITP) mechanisms [5]. Researchers can use xemilofiban as a model hapten to investigate how small-molecule GPIIb/IIIa antagonists induce conformational changes in the receptor that create neo-epitopes recognized by drug-dependent antibodies. The pooled safety database of 18,845 patients treated with fibans, with 73 classified thrombocytopenia cases, provides a statistically powered framework for correlating in vitro antibody detection with clinical thrombocytopenia risk—a translational research paradigm applicable to the safety evaluation of novel GPIIb/IIIa antagonists [5].

Solid-State Characterization and Formulation Development

The patent-defined crystal form of xemilofiban hydrochloride (CN104230758A), with its specific XRPD diffraction pattern, provides a quality-controlled starting material for formulation research and analytical method development [6]. The crystalline hydrochloride salt offers enhanced aqueous solubility relative to the free base, facilitating preparation of reproducible solutions for in vitro platelet aggregation assays, flow cytometry, and receptor binding studies [6]. Researchers engaged in solid-state chemistry or pre-formulation development can use the published XRPD reference data as a benchmark for polymorphism screening, salt screening, and stability-indicating method validation, leveraging xemilofiban as a model hydrochloride salt of an ester prodrug within the broader class of amidinophenyl-containing GPIIb/IIIa antagonists.

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